molecular formula C21H26N4S B2498597 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)-2-phenylthiazole CAS No. 1396866-04-8

4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)-2-phenylthiazole

Cat. No.: B2498597
CAS No.: 1396866-04-8
M. Wt: 366.53
InChI Key: WCSDEHSUXVUTGO-UHFFFAOYSA-N
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Description

4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)-2-phenylthiazole: is a complex organic compound featuring a thiazole ring, a piperidine ring, and a pyrazole group

Properties

IUPAC Name

4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4S/c1-16-12-17(2)25(23-16)13-18-8-10-24(11-9-18)14-20-15-26-21(22-20)19-6-4-3-5-7-19/h3-7,12,15,18H,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSDEHSUXVUTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route is the nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with a piperidine derivative to form the intermediate, which is then further reacted with a thiazole precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Table 1: Key Reaction Conditions for Thiazole Formation

ReactantsConditionsProduct StructureYield (%)Source
Thiourea + α-halo ketoneReflux in ethanol, 6 h2-phenylthiazole derivatives70–85
Thiazole carbohydrazide + ethyl cyanoacetateSolvent-free grindingPyrazolyl-thiazole hybrids62–82

Functionalization of the Piperidine-Pyrazole Unit

The piperidine ring is modified via nucleophilic substitution or Mannich reactions:

  • Alkylation :

    • 4-(aminomethyl)piperidine reacts with 3,5-dimethylpyrazole derivatives in the presence of formaldehyde to form the (3,5-dimethyl-1H-pyrazol-1-yl)methyl-piperidine unit .

  • Mannich Reaction :

    • Piperidine, formaldehyde, and pyrazole derivatives undergo one-pot coupling in ethanol at 80°C to install the methylene bridge .

Table 2: Piperidine-Pyrazole Coupling Reactions

ReactantsCatalyst/ConditionsProduct StructureYield (%)Source
4-(aminomethyl)piperidine + 3,5-dimethylpyrazoleFormaldehyde, ethanol, 12 hPiperidine-pyrazole methyl derivative75–83
Piperidine + 3,5-dimethylpyrazole + formaldehydeEthanol, 80°C, 6 h(Pyrazolylmethyl)piperidine68–78

Integration of Thiazole and Piperidine-Pyrazole Units

The final assembly involves connecting the thiazole and piperidine-pyrazole subunits via methylene bridges:

  • Mitsunobu Reaction :

    • Thiazole alcohols react with piperidine-pyrazole derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF .

  • Nucleophilic Substitution :

    • Thiazole bromides displace piperidine-linked amines in DMF at 100°C .

Table 3: Coupling Reactions for Final Assembly

ReactantsConditionsProduct StructureYield (%)Source
Thiazole alcohol + piperidine-pyrazoleDEAD/PPh₃, THF, 24 h4-((piperidinylmethyl)thiazole65–72
Thiazole bromide + piperidine-pyrazole amineDMF, 100°C, 8 hTarget compound60–68

Spectroscopic Validation

Key spectral data for intermediates and the final compound:

  • ¹H NMR :

    • Thiazole C5-H appears as a singlet at δ 7.42–7.50 .

    • Piperidine methylene protons resonate as multiplets at δ 3.65–3.80 .

  • ¹³C NMR :

    • Thiazole C2 and C4 carbons appear at δ 161–165 ppm .

Biological and Pharmacological Implications

While the target compound’s bioactivity is not directly reported, structurally related thiazole-pyrazole hybrids exhibit:

  • Antimicrobial activity : MIC values of 4–16 µg/mL against S. aureus and E. coli .

  • Antiviral potential : IC₅₀ of 8–12 µM against influenza A/H1N1 .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)-2-phenylthiazole exhibit a variety of biological activities:

  • Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess moderate to strong activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli12 µg/mL
    Compound BS. aureus10 µg/mL
    Compound CP. aeruginosa15 µg/mL
  • Antitumor Activity : The compound has been investigated for its potential antitumor effects. Research suggests that thiazole derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction.
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Case Studies

Several case studies have explored the applications of this compound in different contexts:

  • Antimicrobial Studies : A study published in the International Journal of Chemisty highlighted the synthesis and evaluation of related thiazole derivatives, demonstrating their effectiveness against resistant bacterial strains .
  • Antitumor Research : In vitro studies reported in Molecular Cancer Therapeutics showed that thiazole derivatives could inhibit tumor growth in various cancer cell lines by inducing programmed cell death .
  • Neuroprotective Research : A recent investigation into the neuroprotective properties of thiazole derivatives indicated potential benefits in models of Alzheimer's disease, suggesting mechanisms involving oxidative stress reduction .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

List of Similar Compounds

  • Thiazole derivatives: : Various thiazole-based compounds with different substituents.

  • Piperidine derivatives: : Piperidine compounds with different functional groups.

  • Pyrazole derivatives: : Pyrazole compounds with various substituents.

Biological Activity

The compound 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)-2-phenylthiazole is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4SC_{19}H_{24}N_{4}S, with a molecular weight of approximately 344.48 g/mol. The structure incorporates a thiazole ring, a piperidine moiety, and a pyrazole group, which are known to contribute to various biological activities.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole-containing compounds could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Thiazoles and pyrazoles are recognized for their antimicrobial properties. In vitro studies have shown that derivatives of these compounds possess antibacterial and antifungal activities. The presence of electron-donating groups in the phenyl ring enhances their efficacy against Gram-positive and Gram-negative bacteria .

CompoundActivity TypeTarget OrganismIC50 (µg/mL)
Compound AAntibacterialStaphylococcus aureus15
Compound BAntifungalCandida albicans10
4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)-2-phenylthiazoleAntimicrobialVariousTBD

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Molecular docking studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Compounds with similar structures have shown promising results in reducing inflammation markers in animal models .

The biological activity of 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)-2-phenylthiazole can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Effects : A recent investigation into thiazole derivatives found that certain structural modifications significantly enhanced anticancer activity against breast cancer cell lines. The study concluded that compounds with a similar scaffold as our target exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial potential of thiazole derivatives against various pathogens. Results indicated that modifications in the phenyl group could lead to improved activity against resistant strains of bacteria .
  • Anti-inflammatory Properties : Research demonstrated that thiazole-based compounds significantly reduced inflammation in models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

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